Dopamine Transporter Ligands: Researchers have explored piperazine derivatives, particularly those incorporating benzhydrylpiperidine or benzhydryloxyethyl substituents, as potential ligands for the dopamine transporter (DAT) [, ]. Such compounds hold promise for developing medications targeting cocaine addiction by competing with cocaine for binding at DAT sites.
Adenosine Receptor Antagonists: 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, specifically those featuring substitutions like 4-(4-trifluoromethylbenzyl)piperazine, have demonstrated potent antagonistic activity at adenosine A2B receptors []. These compounds are valuable tools for investigating A2B receptor function and exploring their therapeutic potential.
Tyrosinase Inhibitors: Arylpiperazine derivatives, including those with a 1-(4-fluorobenzyl)piperazine moiety, have been identified as potential tyrosinase inhibitors []. By inhibiting tyrosinase, these compounds aim to reduce melanin production, offering potential applications in treating hyperpigmentation disorders.
Antimycobacterial Agents: Certain 1,4-dihydropyridine-3,5-dicarboxamide derivatives incorporating a piperazine ring, such as N,N-Bisphenyl-4-[1-(4-fluorobenzyl)-2-methylthioimidazole-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide, have shown promising antimycobacterial activity []. These findings suggest potential applications in developing novel tuberculosis treatments.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: